2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt
Overview
Description
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a type of triarylpyrylium salt . It is used for scale-up or flow chemistry and provides convenient access to thiophenols from phenols . It can also catalyze visible light-initiated, living cationic polymerization of 4-methoxystyrene with methanol under metal-free conditions .
Synthesis Analysis
The synthesis of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt can be achieved by heating a mixture of acetophenone and benzaldehyde under nitrogen protection . The mixture is heated to 100°C for 2 hours. After cooling to room temperature, an appropriate amount of ether is added. The precipitate is filtered and washed with ether, and after drying, a yellow crystal is obtained with a yield of 65% .Molecular Structure Analysis
The empirical formula of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is C26H23BF4O . The molecular weight is 438.26 .Chemical Reactions Analysis
This compound is used for the functionalization of heterocyclic amines, activating them for nucleophilic substitution . The intermediate pyridinium salts can react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds .Physical And Chemical Properties Analysis
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a powder . It has a melting point of 298-303°C .Scientific Research Applications
Photoinitiated Polymerization
The 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate salt has been utilized in metal-free, visible light-initiated, living cationic polymerization. This process, applied to 4-methoxystyrene, demonstrates controlled molecular weight and dispersity influenced by methanol concentration. Methanol possibly regulates the cation chain end propagation through reversible chain transfer, analogous to reversible addition-fragmentation chain transfer polymerization (Perkowski, You, & Nicewicz, 2015).
Cycloaddition Reactions
In a novel redox-neutral 1,3-dipolar cycloaddition, this salt acts as both a dipolarophile and a photosensitizer under visible light. The reaction with 2H-azirines produces tetrasubstituted pyrroles, showcasing wide substrate scope and complete regioselectivity. Key mechanistic insights involve single electron oxidation and coupling between radicals (Pokhriyal, Karki, Kant, & Rastogi, 2021).
Optical and Thermal Properties
This salt contributes to the synthesis of 2,4,6-tris(4-substituted phenyl)pyrylium tosylates with notable optical and thermal properties. These salts emit strong blue and green light in solution and exhibit fluorescence in solid state too. Their low melting transitions and excellent thermal stability make them suitable for applications requiring controlled thermal and optical behavior (Bhowmik et al., 2020).
Electrochemical Behavior
The electrochemical properties of the salt have been studied, revealing a reversible, one-electron reduction followed by dimerization of the pyranyl radical. This understanding contributes to the development of electrochemical applications, especially in environments where controlled redox reactions are crucial (Garrard & Thomas, 1983).
Applications in Polymer Synthesis
The synthesis of rigid-rod poly(pyridinium triflate)s using a bis[pyrylium tetrafluoromethanesulfonate] demonstrates the potential of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate salt in creating organo-soluble, thermally stable polymers. These polymers are useful in various industrial applications due to their high thermal and thermooxidative stability, along with their ability to be cast into thin films (Huang, Chuang, Cheng, & Harris, 2000).
Anion Exchange in Cationic Frameworks
The salt forms co-crystals that exhibit unique packing arrangements, enabling solid-state anion diffusion while resisting water dissolution. This property is particularly useful for developing materials for agricultural and nuclear waste remediation, as it can facilitate efficient anion exchange (Wiscons, Zeller, & Rowsell, 2016).
Synthesis of Functionalized Salts and Pharmaceuticals
Functionalized pyrylium salts synthesized from 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate have applications in pharmaceuticals. The ability to obtain salts with different functional groups expands the scope of compound synthesis for drug development and other chemical applications (Nagahora, Tokumaru, Ikaga, Hanada, Shioji, & Okuma, 2018).
Photophysical Behavior Studies
Investigating the luminescence behavior of 2,4,6-trisubstituted pyrylium compounds synthesized using this salt enhances the understanding of their intramolecular charge transfer. These studies are critical in the development of fluorescence indicators and sensors for various scientific and industrial applications (Chen, Wang, & Wu, 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4,6-tris(4-methylphenyl)pyrylium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O.BF4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOXOWBZXLPNEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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